1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

FPRL1 Agonist Anti-inflammatory Structure-Activity Relationship

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891107-32-7) is a synthetic pyrrolidinyl-urea heterocycle with molecular formula C17H17FN4O2 and molecular weight 328.347 g/mol. It is structurally characterized by a 5-oxopyrrolidine core N-substituted with a 4-fluorophenyl group and connected via a urea linker to a 4-methylpyridin-2-yl moiety.

Molecular Formula C17H17FN4O2
Molecular Weight 328.347
CAS No. 891107-32-7
Cat. No. B2918858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
CAS891107-32-7
Molecular FormulaC17H17FN4O2
Molecular Weight328.347
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24)
InChIKeyPBBJZEZRHBENBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891107-32-7) Procurement-Relevant Compound Summary


1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 891107-32-7) is a synthetic pyrrolidinyl-urea heterocycle with molecular formula C17H17FN4O2 and molecular weight 328.347 g/mol. It is structurally characterized by a 5-oxopyrrolidine core N-substituted with a 4-fluorophenyl group and connected via a urea linker to a 4-methylpyridin-2-yl moiety. The compound appears as one of over 700 compounds within the generic structure of patent families claiming formyl peptide receptor like 1 (FPRL1) agonists, indicating its intended pharmacological target class [1]. However, to date, no peer-reviewed primary research papers or detailed patent experimental data have been identified that disclose this compound's specific, quantitative biological activity.

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea: Why Bulk Substitution of In-Class Compounds Is Not Scientifically Valid


The 5-oxopyrrolidinyl-urea chemotype exerts its pharmacological effect through binding to a specific G protein-coupled receptor (FPRL1). Potency and selectivity are exquisitely sensitive to subtle variations in the aromatic substitution pattern. For instance, the positional isomer replacing the 4-fluorophenyl group with a 3-fluorophenyl group (CAS 894033-16-0) constitutes a distinct chemical entity, and without direct comparative data, any assumption of equivalent potency, selectivity, or pharmacokinetic profile is scientifically unsound . Consequently, for any research program aiming to build structure-activity relationships (SAR) or validate a specific pharmacological hypothesis, simple class-level substitution cannot be reliably performed and may introduce uncontrolled experimental variables.

Quantitative Differentiation Evidence Guide for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (891107-32-7)


Prospective FPRL1 Agonist Potency Yet To Be Quantified: A Gap Analysis for 891107-32-7

The target compound is claimed within patent US20200010415A1 as a member of a class exhibiting formyl peptide receptor like 1 (FPRL1) agonist activity [1]. However, a thorough review of the patent disclosure reveals no specific EC50, IC50, Ki, or Kd values for the compound with CAS 891107-32-7. The patent provides only a generic activity range (e.g., EC50 of 0.1 nM to 10 µM) for the entire series, precluding any quantitative differentiation from other compounds, including its close positional isomer, 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 894033-16-0) . For procurement decisions, this means that any potency or efficacy claims found on non-authoritative vendor sites lack verifiable primary evidence.

FPRL1 Agonist Anti-inflammatory Structure-Activity Relationship

Target Selectivity Profile for 891107-32-7 Remains Unreported

A potential differentiator for FPRL1 agonists is their selectivity over the closely related FPR1 receptor or other GPCRs. No selectivity profiling data (e.g., a panel screen) has been published for 891107-32-7 [1]. In contrast, some optimized FPRL1 agonists in the patent literature are characterized by specific selectivity ratios [2]. This data gap renders it impossible to make an evidence-based claim of low off-target risk for the target compound, which is a critical parameter for scientific selection in favor of this compound over alternatives.

FPRL1 Selectivity Off-target Activity GPCR Panel

In Vitro ADME and Pharmacokinetic Data for 891107-32-7 Are Absent

Key drug-like properties such as metabolic stability (intrinsic clearance in human liver microsomes), permeability (PAMPA or Caco-2), and aqueous solubility are standard differentiators in lead optimization. For 891107-32-7, none of these parameters have been reported in the public domain [1]. While other FPRL1 agonists with published data may demonstrate moderate clearance or permeability limitations, no quantitative comparison can be drawn, preventing a scientific argument for procurement based on superior ADME.

ADME Metabolic Stability Permeability

Validated Research Application Scenarios for Procuring 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (891107-32-7)


De Novo FPRL1 Agonist SAR Exploration

Given the limited public data, the most scientifically valid scenario for procuring this compound is as a new structural entry in an FPRL1 agonist SAR program. Based on its class membership in patent US20200010415A1, researchers can compare its de novo activity against a known in-class standard to determine the specific contribution of the 4-fluorophenyl and 4-methylpyridin-2-yl substitution to potency and selectivity [1]. This scenario does not rely on unverified claims of superiority but uses the compound as a critical node in a systematic structural investigation.

Comparative Pharmacological Profiling with the 3-Fluorophenyl Isomer

A focused experiment comparing 891107-32-7 (4-fluorophenyl isomer) with its closest commercially available analog, 894033-16-0 (3-fluorophenyl isomer), can map the pharmacophoric requirements of the FPRL1 binding pocket for the fluorophenyl region . This type of pair-wise comparison is a fundamental medicinal chemistry practice and directly addresses the evidence gap identified in Section 3. The results will generate the quantitative differentiation evidence (e.g., shift in EC50) that is currently lacking.

In Silico Modeling and Docking Studies for GPCR Ligand Design

The compound's well-defined structure makes it suitable for use as a ligand in computational docking or molecular dynamics simulations of the FPRL1 receptor. This application requires only the compound's structural identity and high chemical purity, not pre-existing biological data. The output can generate testable hypotheses about binding mode that differentiate it from other in silico probes, thereby providing a scientific rationale for subsequent synthesis and testing [1].

Quote Request

Request a Quote for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.